N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a furan ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole core, which can be synthesized through a palladium-catalyzed arylation reaction . The furan ring is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the hydroxypropyl group through an aldol condensation . The final step involves the coupling of the furan derivative with the benzo[d][1,3]dioxole carboxylic acid derivative to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and benzo[d][1,3]dioxole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the specific positioning of the hydroxypropyl group and the carboxamide linkage, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-15(18,13-3-2-6-19-13)8-16-14(17)10-4-5-11-12(7-10)21-9-20-11/h2-7,18H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMRBDPRURAPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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